Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an aminoethyl group, a hydroxyl group, and a tert-butyl ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines or other derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the hydroxyl group on the pyrrolidine ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4;/h8,15H,5-7,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOBRLVRSFMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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